2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione
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Overview
Description
2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, nitro groups, and an isoindole-dione core. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxy-2-nitroaniline followed by cyclization to form the isoindole-dione core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(4-methoxy-2-aminophenyl)-5-aminoisoindole-1,3-dione.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to bind to certain enzymes, inhibiting their activity and affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isocyanate
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 4-Methoxy-2-nitroaniline
Uniqueness
Compared to similar compounds, 2-(4-Methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione is unique due to its isoindole-dione core, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic and steric characteristics.
Properties
Molecular Formula |
C15H9N3O7 |
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Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H9N3O7/c1-25-9-3-5-12(13(7-9)18(23)24)16-14(19)10-4-2-8(17(21)22)6-11(10)15(16)20/h2-7H,1H3 |
InChI Key |
YBTJATZNOYNJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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